4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structural features that include a benzimidazole moiety and a pyrrolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The synthesis of this compound typically involves multi-step organic reactions, which are crucial for obtaining the desired purity and yield.
This compound falls under the classification of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring. The specific compound, 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, can be categorized as a pyrrolidinone due to the presence of the pyrrolidine ring.
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves several key steps:
The molecular formula for 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is , with a molecular weight of approximately .
The compound can undergo various chemical reactions:
The mechanism of action for 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or interact with receptors to influence cellular signaling pathways. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
The compound is typically characterized by:
Key chemical properties include:
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one has potential applications in various scientific fields:
This compound exemplifies the importance of synthetic organic chemistry in developing novel therapeutic agents with specific biological activities.
Benzimidazole, a bicyclic heterocycle formed by fusion of benzene and imidazole rings, constitutes a privileged scaffold in contemporary drug discovery. Its structural resemblance to purine nucleotides facilitates biomolecular interactions with diverse biological targets, including enzymes, receptors, and nucleic acids [1] [5]. Approximately 80% of pharmaceuticals incorporate heterocyclic frameworks, with benzimidazole derivatives prominently represented due to their exceptional bioavailability, metabolic stability, and structural adaptability [1] [7]. The electron-rich aromatic system enables π-π stacking interactions, while the imidazole nitrogen atoms serve as hydrogen bond acceptors and donors, permitting multifaceted binding modes [5] [9].
Clinically deployed benzimidazole derivatives demonstrate remarkable therapeutic versatility. Albendazole leverages the benzimidazole core for antiparasitic activity through tubulin polymerization inhibition, while omeprazole (a proton pump inhibitor) exemplifies its application in gastrointestinal therapeutics [5] [9]. Recent advances highlight benzimidazole’s anticancer potential via kinase inhibition, apoptosis induction, and cell cycle disruption mechanisms. The carbomethoxy-substituted derivative methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1H-benzimidazole-4-carboxylate exhibits cytotoxic activity against breast (MCF-7), leukemia (HL-60), colon (HT-29), and prostate (PC-3) cancer cell lines with IC₅₀ values spanning 7.0–100 μM [7]. Similarly, 6-chloro-1H-(benzo[d]imidazol-2-yl)methyl [(E)-2-(4-chloro-3-methylphenyl)-1-ethenyl]sulphone demonstrates 51% tumor growth inhibition in HT-29 human carcinoma xenografts [7].
Table 1: Pharmacological Profile of Selected Benzimidazole Derivatives
Compound | Biological Activity | Key Pharmacological Data |
---|---|---|
Albendazole [5] [9] | Anthelmintic/Anticancer | Inhibits hepatocellular carcinoma proliferation in vitro and in vivo |
Omeprazole [5] [9] | Antiulcerative | Irreversible proton pump (H⁺/K⁺ ATPase) inhibition |
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1H-benzimidazole-4-carboxylate [7] | Anticancer | IC₅₀ 7.0 μM (HL-60), 100 μM (PC-3) |
6-chloro-1H-(benzo[d]imidazol-2-yl)methyl sulphone derivative [7] | Anticancer | 51% tumor growth inhibition (HT-29 xenograft) |
These observations underscore benzimidazole’s capacity to serve as a molecular "Swiss army knife" in drug design, with structural modifications at N1, C2, C5, and C6 positions enabling precise tuning of target selectivity and potency [1] [5].
Pyrrolidinone, a five-membered lactam, contributes critical three-dimensional structural diversity to medicinal compounds through sp³-hybridized carbon atoms and a chiral center. Unlike planar heteroaromatic systems, pyrrolidinone’s non-planar ring adopts multiple energetically accessible conformations via pseudorotation, enabling optimal spatial positioning of pharmacophoric elements [3]. This conformational flexibility enhances binding complementarity with biological targets possessing complex topographies, such as enzyme allosteric sites and G-protein-coupled receptors [3].
The pyrrolidinone nitrogen participates in hydrogen bonding, while the carbonyl oxygen serves as a strong hydrogen bond acceptor, facilitating interactions with target proteins. These features, combined with moderate lipophilicity (predicted LogP = 0.459), confer favorable absorption and distribution properties [3]. Pyrrolidinone-containing molecules demonstrate significant metabolic stability compared to their acyclic analogs due to constrained conformation, reducing susceptibility to enzymatic degradation [3].
Table 2: Physicochemical and Structural Properties of Pyrrolidine/Pyrrolidinone Scaffolds
Parameter | Pyrrolidine | Cyclopentane | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 1.411 | 0.073 | 2.930 |
Polar Surface Area (Ų) | 16.464 | 0 | 13.964 |
Hydrogen Bond Acceptor Capacity | 1.5 | 0 | 0.5 |
Predicted LogP | 0.459 | 3.000 | 0.750 |
Conformational Flexibility | High (pseudorotation) | High | Planar/rigid |
Natural products exemplify pyrrolidine/pyrrolidinone’s biological relevance: Nicotine binds nicotinic acetylcholine receptors, while aegyptolidine A exhibits anticancer properties [3]. Synthetic derivatives leverage the scaffold for kinase inhibition, neurotransmitter modulation, and antimicrobial activity, with approximately 37 FDA-approved drugs containing the pyrrolidine ring [3].
Molecular hybridization merges pharmacophores with complementary bioactivity to create entities with enhanced or novel therapeutic profiles. The fusion of benzimidazole and pyrrolidinone scaffolds generates three-dimensional architectures that simultaneously address multiple biological targets or enhance binding affinity through cooperative effects [2] [6]. Benzimidazole contributes π-stacking capability and hydrogen bonding functionality, while pyrrolidinone adds conformational flexibility, chirality, and additional hydrogen bonding motifs [3] [6].
Electronic complementarity between the scaffolds enhances target engagement: benzimidazole’s electron-deficient imidazole ring and pyrrolidinone’s electron-rich carbonyl create dipole moments favoring interactions with polarized binding pockets [2] [6]. Hybridization also modulates physicochemical parameters—benzimidazole-pyrrolidinone hybrids typically exhibit balanced lipophilicity (cLogP 2.0-4.0) and polar surface area (70-90 Ų), supporting cell membrane permeability while maintaining aqueous solubility [6] [8].
Evidence supporting synergistic effects comes from structurally analogous hybrids. Benzimidazole-pyrazole conjugates demonstrate superior anticancer activity against pancreatic cancer cells (SW1990 and AsPCl) compared to mono-scaffold derivatives, with compound 6h exhibiting binding affinity of -8.65 kcal/mol with B-cell lymphoma protein in docking studies [2] [4]. Similarly, benzimidazole-chalcone hybrid (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one shows enhanced cytotoxicity against MCF-7 and OVCAR-3 cell lines compared to cisplatin [6].
Molecular dynamics simulations of benzimidazole-triazole hybrids reveal simultaneous engagement with hydrophobic pockets (via benzimidazole) and hydrogen bonding networks (via triazole/pyrrolidinone analogs), validating the design rationale [8]. These observations provide a robust foundation for investigating 4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one as a candidate with potentially optimized binding kinetics, selectivity, and polypharmacology beneficial for targeting multifactorial diseases such as cancer and resistant infections.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2